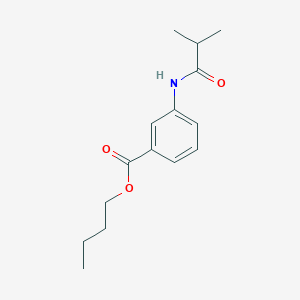![molecular formula C24H16N2O B4713624 2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B4713624.png)
2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol
説明
2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol, also known as PBQ, is a synthetic compound with potential applications in scientific research. PBQ is a heterocyclic compound that contains both a quinoxaline and a phenol ring. The compound has been synthesized using various methods and has shown promising results in scientific research studies.
作用機序
2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol binds to the sigma-1 receptor with high affinity and specificity. The binding of this compound to the sigma-1 receptor results in the modulation of various cellular pathways, including calcium signaling, lipid metabolism, and protein folding. This compound has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological processes, including neuronal signaling, calcium homeostasis, and cell survival. This compound has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. This compound has also been shown to modulate lipid metabolism and protein folding, which may have implications for the treatment of metabolic and protein folding disorders.
実験室実験の利点と制限
2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has several advantages for use in scientific research, including its high affinity and specificity for the sigma-1 receptor, its ability to modulate various cellular pathways, and its neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in human subjects.
将来の方向性
There are several future directions for research on 2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol, including its potential therapeutic applications in neurodegenerative diseases, metabolic disorders, and protein folding disorders. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity. Additionally, research is needed to determine the efficacy of this compound in human subjects and its potential interactions with other drugs.
科学的研究の応用
2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to bind to the sigma-1 receptor, a protein that is involved in various physiological processes, including neuronal signaling, calcium homeostasis, and cell survival. This compound has been used as a tool compound to study the sigma-1 receptor and its role in various physiological and pathological conditions.
特性
IUPAC Name |
2-(2-phenylbenzo[g]quinoxalin-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O/c27-22-13-7-6-12-19(22)24-23(16-8-2-1-3-9-16)25-20-14-17-10-4-5-11-18(17)15-21(20)26-24/h1-15,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVWAHMGFGUBSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CC=CC=C5O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-({[2-(5-chloro-2-methoxybenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4713547.png)
![2-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4713569.png)
![5-(2-furyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4713572.png)
![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4713577.png)
![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4713584.png)
![2-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4713586.png)
![4-{3-[2-(4-chlorophenyl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzamide](/img/structure/B4713593.png)



![2-({[(4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N-phenylbenzamide](/img/structure/B4713628.png)

![1-ethyl-5-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4713639.png)
![1-(2-fluorophenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4713647.png)